molecular formula C15H21NO B7468610 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one

Cat. No.: B7468610
M. Wt: 231.33 g/mol
InChI Key: ANFFRUWYTNRVHI-UHFFFAOYSA-N
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Description

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one is a synthetic compound belonging to the class of pyrrolidinophenones.

Chemical Reactions Analysis

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of other psychoactive substances, making it a subject of interest for studying the molecular pathways involved in neurotransmission .

Comparison with Similar Compounds

1-(3-Phenylpyrrolidin-1-yl)pentan-1-one is often compared with other pyrrolidinophenones, such as:

These comparisons highlight the unique structural features and pharmacological profiles of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-phenylpyrrolidin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-9-15(17)16-11-10-14(12-16)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFFRUWYTNRVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-phenylpyrrolidine (294 mg, 2 mmol) in dry dichloromethane (6 mL) is cooled in an ice bath and pentanoyl chloride (301 mg, 2.5 mmol, 1.25 eq) and triethylamine (417 μL, 3 mmol, 1.5 eq) are added. After stirring for 6 hours at room temperature the reaction mixture is diluted with dichloromethane (10 mL). The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine. After drying over Na2SO4, dichloromethane is removed in vacuo and the crude material is purified by flash chromatography (silicagel, ethyl acetate/toluene 1:4). The fractions containing 1-(3-phenylpyrrolidin-1-yl)pentan-1-one are collected and the solvent is removed in vacuo to give 378 mg of colorless oil.
Quantity
294 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step Two
Quantity
417 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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